Cas no 833-81-8 (trans-alpha-methylstilbene)

trans-alpha-methylstilbene structure
trans-alpha-methylstilbene structure
Product Name:trans-alpha-methylstilbene
Numero CAS:833-81-8
MF:C15H14
MW:194.271664142609
MDL:MFCD00026343
CID:83124
PubChem ID:24856539
Update Time:2025-05-23

trans-alpha-methylstilbene Proprietà chimiche e fisiche

Nomi e identificatori

    • trans-alpha-methylstilbene
    • (E)-alpha-Methylstilbene
    • trans-.α.-Methylstilbene
    • 1,2-diphenyl-1-propene
    • ALPHA-METHYLSTILBENE
    • A-METHYL STILBENE
    • trans-1,2-Diphenylpropene
    • 1,1′-[(1E)-1-Methyl-1,2-ethenediyl]bis[benzene] (ACI)
    • Benzene, 1,1′-(1-methyl-1,2-ethenediyl)bis-, (E)- (ZCI)
    • Stilbene, α-methyl-, (E)- (8CI)
    • Stilbene, α-methyl-, trans- (7CI)
    • (1E)-1,2-Diphenylprop-1-ene
    • (2E)-1,2-Diphenyl-1-propene
    • (E)-1,2-Diphenyl-1-propene
    • (E)-1,2-Diphenylpropene
    • (E)-Prop-1-ene-1,2-diyldibenzene
    • (E)-α-Methylstilbene
    • NSC 167339
    • trans-1,2-Diphenyl-1-propene
    • trans-1-Methyl-1,2-diphenylethylene
    • trans-Methylstilbene
    • trans-α-Methylstilbene
    • Benzene,1,1'-(1-methyl-1,2-ethenediyl)bis-
    • Benzene,1'-(1-methyl-1,2-ethenediyl)bis-
    • 1-Propene, 1,2-diphenyl-
    • 833-81-8
    • BDBM50111622
    • Benzene, 1,1'-(1-methyl-1,2-ethenediyl)bis-
    • [(1E)-2-Phenyl-1-propenyl]benzene #
    • NSC70
    • (E)-1,2-diphenyl-prop-1-ene
    • NSC-70
    • [(E)-1-phenylprop-1-en-2-yl]benzene
    • (1-methyl-2-phenylvinyl)benzene
    • NS00073881
    • Benzene,1'-(1-methyl-1,2-ethenediyl)bis-, (E)-
    • AB-131/40897174
    • E74966
    • trans-alpha-Methylstilbene, 99%
    • BS-46192
    • Stilbene, alpha-methyl-, (E)-
    • BENZENE,1,1'-[(1E)-1-METHYL-1,2-ETHENEDIYL]BIS-
    • Stilbene, alpha-methyl-
    • (E)-1,2-Diphenylpropen
    • (E)-.alpha.-Methylstilbene
    • Stilbene, .alpha.-methyl-, (E)-
    • EINECS 212-300-0
    • 1,2-Diphenylpropene
    • CS-0330972
    • 779-51-1
    • UNII-VGJ53ZYU6Z
    • AKOS015840265
    • .alpha.-Methylstilbene
    • VGJ53ZYU6Z
    • MFCD00026343
    • NSC 70
    • [(E)-1-methyl-2-phenyl-vinyl]-benzene
    • Stilbene, .alpha.-methyl-
    • DTXSID90891560
    • 1,2-diphenyl-(E)-1-propene
    • 1-Propene,2-diphenyl-
    • Benzene, 1,1'-(1-methyl-1,2-ethenediyl)bis-, (E)-
    • CHEMBL14773
    • trans-.alpha.-Methylstilbene
    • trans- alpha -Methylstilbene
    • 1-Methyl-1,2-diphenylethene
    • NSC-167339
    • NSC167339
    • Prop-1-ene-1,2-diyldibenzene
    • MDL: MFCD00026343
    • Inchi: 1S/C15H14/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b13-12+
    • Chiave InChI: OVZXISBUYCEVEV-OUKQBFOZSA-N
    • Sorrisi: C(/C1C=CC=CC=1)(\C)=C\C1C=CC=CC=1
    • BRN: 1906425

Proprietà calcolate

  • Massa esatta: 194.11000
  • Massa monoisotopica: 194.11
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 202
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: Non determinato
  • XLogP3: 4.8
  • Superficie polare topologica: 0

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.986
  • Punto di fusione: 81-83 °C (lit.)
  • Punto di ebollizione: 285-286 °C(lit.)
  • Punto di infiammabilità: 124.5±9.7 °C
  • Indice di rifrazione: 1.6064 (estimate)
  • PSA: 0.00000
  • LogP: 4.24710
  • Solubilità: Non determinato
  • Pressione di vapore: 0.0±0.3 mmHg at 25°C

trans-alpha-methylstilbene Dati doganali

  • CODICE SA:2902909090
  • Dati doganali:

    Codice doganale cinese:

    2902909090

    Panoramica:

    2902909090. Altri idrocarburi aromatici. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:2,0%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente

    Riassunto:

    2902909090 altri idrocarburi aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:2,0%.Tariffa generale:30,0%

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trans-alpha-methylstilbene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
Triflones (CF3SO2C). Survey of reactivity and synthetic utility
Hendrickson, James B.; et al, Journal of the American Chemical Society, 1974, 96(7), 2275-6

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Iodine Solvents: Dichloromethane ;  20 h, 25 °C
Riferimento
Iodine-catalyzed transformation of aryl-substituted alcohols under solvent-free and highly concentrated reaction conditions
Jereb, Marjan; et al, Acta Chimica Slovenica, 2017, 64(4), 747-762

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Acetic acid ;  heated
Riferimento
Friedel-Crafts alkylation of benzene with 1,2-diphenyl-2-propanol, 1-chloro-2,3-diphenylpropane, and 2-methyl-1-phenyl-2-butanol
Khalaf, Ali A.; et al, Journal of the Indian Chemical Society, 2010, 87(5), 595-600

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  0 °C; 0 °C → rt; 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
Riferimento
Thermally Induced Carbohydroxylation of Styrenes with Aryldiazonium Salts
Kindt, Stephanie; et al, Angewandte Chemie, 2016, 55(30), 8744-8747

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium ,  Benzoic acid, 3,3′,3′′-phosphinidynetris-, lithium salt (1:3) Solvents: Toluene ,  Water ;  2.5 h, 100 °C
Riferimento
Efficient synthesis of trisubstituted alkenes in an aqueous-organic system using a versatile and recyclable Rh/m-TPPTC catalyst
Genin, Emilie; et al, Tetrahedron Letters, 2004, 45(21), 4157-4161

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Sodium triethylborohydride ,  (SP-5-41)-[2-[[Bis(1,1-dimethylethyl)phosphino-κP]methyl]-6-[(4S)-4-(1,1-dimethy… Solvents: Pentane ,  Tetrahydrofuran ;  8 h, rt
1.2 Reagents: Oxygen ;  rt
Riferimento
Iron Catalyzed Isomerization of α-Alkyl Styrenes to Access Trisubstituted Alkenes
Xu, Songgen; et al, Chinese Journal of Chemistry, 2021, 39(3), 585-589

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: 2456428-19-4 Solvents: Polyethylene glycol ;  2 h, 130 °C
Riferimento
Promising new catalytic properties of a Co (II)-carboxamide complex and its derived Co3O4 nanoparticles for the Mizoroki-Heck and the Epoxidation reactions
Kiani, Mahsa ; et al, Applied Organometallic Chemistry, 2020, 34(11),

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Palladium diacetate ,  6A,6B,6C,6D,6E,6F,6G-Heptakis[(aminoiminomethyl)amino]-6A,6B,6C,6D,6E,6F,6G-hept… Solvents: Dimethylformamide ,  Water ;  15 min, rt
1.2 Reagents: Potassium carbonate ;  30 min, rt
1.3 16 h, 80 °C
Riferimento
The Aminocyclodextrin/Pd(OAc)2 Complex as an Efficient Catalyst for the Mizoroki-Heck Cross-Coupling Reaction
Kanagaraj, Kuppusamy; et al, Chemistry - A European Journal, 2013, 19(43), 14425-14431

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  94 s, -50 °C
1.2 10 min, -50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Regioselective Synthesis of α-Functional Stilbenes via Precise Control of Rapid cis-trans Isomerization in Flow
Lee, Hyune-Jea; et al, Organic Letters, 2021, 23(8), 2904-2910

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Catalysts: Tetrabutylammonium fluoride ,  Bathocuproine ,  Nickel bromide Solvents: Dimethylformamide ;  12 h, rt
Riferimento
Highly stereoselective synthesis of trans-alkenes via electrochemical Ni-catalyzed hydroarylation of alkynes with aryl iodides
Zhang, Haoxiang; et al, Organic & Biomolecular Chemistry, 2023, 21(25), 5189-5193

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Propionic acid ,  Potassium fluoride Catalysts: Tempo ,  Palladium diacetate ;  1 h, rt
Riferimento
1,2,3-Trisubstituted Indanes by Highly Diastereoselective Palladium-Catalyzed Oxyarylation of Indenes with Arylboronic Acids and Nitroxides
Kirchberg, Sylvia; et al, Angewandte Chemie, 2010, 49(38), 6877-6880

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene
Riferimento
Allylic and benzylic carbanions substituted by heteroatoms
Biellmann, Jean-Francois; et al, Organic Reactions (Hoboken, 1982, 27,

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  10 min, 60 °C
1.2 Solvents: Tetrahydrofuran ;  rt; rt → -28 °C
1.3 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran ;  -28 °C; -28 °C → rt; 8 h, rt
1.4 Reagents: Ammonium chloride Solvents: Diethyl ether ,  Water ;  10 min
Riferimento
Palladium-catalyzed stereoselective synthesis of (E)-stilbenes via organozinc reagents and carbonyl compounds
Wang, Jin-Xian; et al, Advanced Synthesis & Catalysis, 2006, 348, 1262-1270

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: 2456428-19-4 Solvents: Polyethylene glycol ;  2 h, 130 °C
Riferimento
Promising new catalytic properties of a Co (II)-carboxamide complex and its derived Co3O4 nanoparticles for the Mizoroki-Heck and the Epoxidation reactions
Kiani, Mahsa ; et al, Applied Organometallic Chemistry, 2020, 34(11),

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride ,  N,N-Bis(1-methylethyl)-P,P-diphenylphosphinous amide Solvents: Tetrahydrofuran ;  30 min, rt; rt → 65 °C; 24 h, 65 °C
Riferimento
Palladium-catalyzed hydroarylation of alkynes with arylboronic acids
Xu, Xiaoling; et al, Tetrahedron, 2010, 66(13), 2433-2438

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium ,  Benzoic acid, 3,3′,3′′-phosphinidynetris-, lithium salt (1:3) Solvents: Toluene ,  Water ;  rt; 2.5 h, 100 °C; 100 °C → rt
Riferimento
Rh-catalyzed addition of boronic acids to alkynes for the synthesis of trisubstituted alkenes in a biphasic system - Mechanistic study and recycling of the Rh/m-TPPTC catalyst
Genin, Emilie; et al, Journal of Organometallic Chemistry, 2004, 689(23), 3820-3830

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium acetate Solvents: Tetrabutylammonium bromide ;  120 °C
Riferimento
Pd Nanoparticle Catalyzed Heck Arylation of 1,1-Disubstituted Alkenes in Ionic Liquids. Study on Factors Affecting the Regioselectivity of the Coupling Process
Calo, Vincenzo; et al, Organometallics, 2003, 22(21), 4193-4197

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium (nanoparticles) ,  Copper (nanoparticles) Solvents: Dimethylformamide ;  18 h, 100 °C
Riferimento
Preparation of monometallic (Pd, Ag) and bimetallic (Pd/Ag, Pd/Ni, Pd/Cu) nanoparticles via reversed micelles and their use in the Heck reaction
Heshmatpour, Felora; et al, Tetrahedron, 2012, 68(14), 3001-3011

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triallyl cyanurate (reaction products with SBA-15 supported mercaptopropyltrimethoxysilane…) Solvents: Dimethylformamide ;  6 h, 120 °C
Riferimento
Carbon-carbon bond forming reactions: Application of covalently anchored 2,4,6-triallyloxy-1,3,5-triazine (TAT) Pd(II) complex over modified surface of SBA-15 to Heck, Suzuki, Sonogashira and Hiyama cross coupling reactions
Singh, Chandani; et al, Catalysis Communications, 2015, 69, 11-15

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Palladium (wool-supported) Solvents: Water ,  Polyethylene glycol ;  80 °C
Riferimento
Biopolymer-metal complex wool-Pd as a highly active heterogeneous catalyst for Heck reaction in aqueous media
Wu, Shang; et al, Tetrahedron, 2011, 67(1), 250-256

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Norbornene ,  Pinacolborane Catalysts: Tetrakis(trimethylphosphine)iron Solvents: Hexane ;  18 h, 50 °C
1.2 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: 1,4-Dioxane ,  Water ;  5 h, 100 °C
Riferimento
Iron-Catalyzed E-Selective Dehydrogenative Borylation of Vinylarenes with Pinacolborane
Wang, Chao; et al, ACS Catalysis, 2016, 6(11), 7585-7589

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Zinc ,  Titanium tetrachloride Solvents: Pyridine
Riferimento
Convenient method for the preparation of styrene derivatives by the use of titanium(IV) chloride and zinc
Song, Suk-Zu; et al, Chemistry Letters, 1974, (10), 1161-2

Metodo di produzione 23

Condizioni di reazione
1.1 Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Tetrahydrofuran ;  3 h, 50 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Riferimento
Pd-catalyzed selective tandem arylation-alkylation of 1,1-dihalo-1-alkenes with aryl- and alkylzinc derivatives to produce α-alkyl-substituted styrene derivatives
Shi, Ji-cheng; et al, Journal of Organometallic Chemistry, 2003, 687(2), 518-524

Metodo di produzione 24

Condizioni di reazione
1.1 Catalysts: Palladium diacetate Solvents: Acetonitrile
1.2 Reagents: Sodium chloride Solvents: Water
Riferimento
Palladium(II)-catalyzed phenylation of unsaturated compounds using phenylantimony chlorides under air
Matoba, Kazutaka; et al, Journal of Organometallic Chemistry, 1999, 574(1), 3-10

Metodo di produzione 25

Condizioni di reazione
1.1 Catalysts: Lithium bromide ,  Palladium chloride Solvents: N-Methyl-2-pyrrolidone ;  15 h, 160 °C
Riferimento
General Olefin Synthesis by the Palladium-Catalyzed Heck Reaction of Amides: Sterically Controlled Chemoselective N-C Activation
Meng, Guangrong; et al, Angewandte Chemie, 2015, 54(48), 14518-14522

Metodo di produzione 26

Condizioni di reazione
1.1 Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  60 s, rt → 130 °C; 60 s, 130 °C
Riferimento
Microwave-assisted palladium-catalyzed arylation of styrenes and alkenes with diaryliodonium salts
Li, Jian; et al, Letters in Organic Chemistry, 2013, 10(1), 42-46

Metodo di produzione 27

Condizioni di reazione
1.1 Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Reagents: Water ;  rt
Riferimento
An operationally simple approach to (E)-α-halo vinyl sulfides and their applications for accessing stereodefined trisubstituted alkenes
Yang, Zhaozhen; et al, Organic & Biomolecular Chemistry, 2013, 11(13), 2175-2185

Metodo di produzione 28

Condizioni di reazione
1.1 Reagents: Ethanol ,  Sodium hydroxide ,  Bis(pinacolato)diborane Catalysts: Sodium methoxide ,  Copper ,  Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  2 h, 60 °C
1.2 2 - 6 h, 60 °C
Riferimento
(E)-Alkene Synthesis via Nano-Copper/Homogeneous Palladium Co-Catalysis and Selectivity Amplification
Liu, Shiwen; et al, Asian Journal of Organic Chemistry, 2017, 6(5), 507-511

Metodo di produzione 29

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  rt → 50 °C; 3 h, 50 °C
Riferimento
Oxygen-Promoted Pd(II) Catalysis for the Coupling of Organoboron Compounds and Olefins
Jung, Young Chun; et al, Organic Letters, 2003, 5(13), 2231-2234

Metodo di produzione 30

Condizioni di reazione
1.1 Catalysts: Palladium diacetate ,  6A,6B,6C,6D,6E,6F,6G-Heptakis[(aminoiminomethyl)amino]-6A,6B,6C,6D,6E,6F,6G-hept… Solvents: Dimethylformamide ,  Water ;  15 min, rt
1.2 Reagents: Potassium carbonate ;  30 min, rt
1.3 11 h, 80 °C
Riferimento
The Aminocyclodextrin/Pd(OAc)2 Complex as an Efficient Catalyst for the Mizoroki-Heck Cross-Coupling Reaction
Kanagaraj, Kuppusamy; et al, Chemistry - A European Journal, 2013, 19(43), 14425-14431

Metodo di produzione 31

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Benzene
Riferimento
Synthetic applications of phosphoryl-stabilized anions
Wadsworth, William S. Jr., Organic Reactions (Hoboken, 1977, 25,

Metodo di produzione 32

Condizioni di reazione
1.1 Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Reagents: Water ;  rt
Riferimento
An operationally simple approach to (E)-α-halo vinyl sulfides and their applications for accessing stereodefined trisubstituted alkenes
Yang, Zhaozhen; et al, Organic & Biomolecular Chemistry, 2013, 11(13), 2175-2185

Metodo di produzione 33

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: 1,4-Dioxane ;  cooled
1.2 5 min, 0 °C
1.3 Solvents: 1,4-Dioxane ;  5 min; 8 h, 80 °C
Riferimento
Lewis Acid Promoted Carbon-Carbon Double-Bond Formation via Organozinc Reagents and Carbonyl Compounds
Peng, Zhi-Yong; et al, Journal of Organic Chemistry, 2009, 74(17), 6855-6858

trans-alpha-methylstilbene Raw materials

trans-alpha-methylstilbene Preparation Products

trans-alpha-methylstilbene Fornitori

Amadis Chemical Company Limited
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(CAS:833-81-8)trans-alpha-methylstilbene
Numero d'ordine:A1207499
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 2 September 2024 15:57
Prezzo ($):176.0
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Amadis Chemical Company Limited
(CAS:833-81-8)trans-alpha-methylstilbene
A1207499
Purezza:99%
Quantità:5g
Prezzo ($):176.0
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